molecular formula C6H9N3O2 B1356893 1,3,7-Triazaspiro[4.4]nonane-2,4-dione CAS No. 908099-69-4

1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1356893
CAS No.: 908099-69-4
M. Wt: 155.15 g/mol
InChI Key: YRYCOOMEQSXVLJ-UHFFFAOYSA-N
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Description

1,3,7-Triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the cyclization of N-substituted hydantoins with formaldehyde and primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3,7-Triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins that are crucial for the survival and proliferation of cancer cells. The compound’s spiro structure allows it to fit into the active sites of these targets, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro[4.4]nonane-2,4-dione
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Comparison

1,3,7-Triazaspiro[4.4]nonane-2,4-dione is unique due to its three nitrogen atoms in the spiro structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYCOOMEQSXVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (1 eq.) and potassium cyanide (1.3 eq) are dissolved in ethanol before ammonium carbonate (8 eq.) in water is added. The mixture is heated to 90° C. for 2 h and monitored by LCMS. Upon completion, the solvent is removed in vacuum. The residue is diluted with water and the product filtered off. Boc-deprotection under standard conditions gives the desired hydantoine as HCl-salt ready for further modifications.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives?

A1: Research highlights two primary methods for synthesizing these compounds:

  • Reaction with Arenesulfonyl Chlorides []: This method involves reacting 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of triethylamine. This results in the formation of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives.
  • Reaction with Aryl Isocyanates []: This approach utilizes substituted aryl isocyanates reacted with 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones in propanol-2. This leads to the synthesis of substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids.

Q2: What antimicrobial activities have been observed for this compound derivatives?

A2: Studies indicate promising activity against both bacterial and fungal strains:

  • Gram-positive Bacteria [, ]: Derivatives, particularly those with arenesulfonyl and specific arylmethyl substitutions, have demonstrated inhibitory effects on Staphylococcus aureus and Bacillus subtilis growth.
  • Fungal Strain []: Certain compounds within this class, especially those with methyl group substitutions in the arylmethyl fragments, exhibit inhibitory activity against Candida albicans.

Q3: How does the structure of this compound derivatives influence their antimicrobial activity?

A3: Structure-activity relationship (SAR) studies suggest that modifications to specific regions of the molecule impact its effectiveness:

  • Arylmethyl Substitutions []: The presence of methyl groups within the arylmethyl fragments appears to enhance activity against gram-positive bacteria.
  • Arenesulfonyl Groups []: The introduction of arenesulfonyl groups, especially those containing 1-sulfonylamido-(2,4)- and 3,4-difluorobenzene fragments, has been linked to increased potency against Staphylococcus aureus and Bacillus subtilis.

Q4: What spectroscopic techniques are typically employed to characterize this compound derivatives?

A4: Researchers utilize a combination of techniques to confirm the structure and purity of synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Both 1H NMR and 13C NMR are used to analyze the compound's structure. Specific proton signals, such as those from the methylene group of the arylmethyl fragment and the NHCO urea fragment, provide structural insights. Similarly, carbon signals from the pyrrolidine cycle and carbonyl groups are analyzed.
  • Chromatography-Mass Spectrometry (LC-MS) []: This technique confirms the molecular weight of the synthesized compounds by analyzing the mass-to-charge ratio (m/z) of ions. The presence of characteristic [M+H]+ ions in the mass spectra confirms the expected structure.

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